2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the condensation of 4,5-diethyl-1,2,4-triazole-3-thiol with an appropriate acylating agent, such as 4-ethoxyphenylacetyl chloride, under basic conditions. The reaction is usually carried out in a polar solvent like methanol or ethanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomal subunits. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide include other 1,2,4-triazole derivatives such as:
4,5-disubstituted-1,2,4-triazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
1,2,4-triazole-3-thiols: These are known for their ability to form metal complexes with potential catalytic and biological activities.
1,2,4-triazole-3-ones: These derivatives have been studied for their potential use as antifungal and antiviral agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-14-18-19-16(20(14)5-2)23-11-15(21)17-12-7-9-13(10-8-12)22-6-3/h7-10H,4-6,11H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOVKCKIGFILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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